methyl [({[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetyl)amino](phenyl)acetate
Overview
Description
Methyl ({[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)(phenyl)acetate is a complex organic compound that features an imidazole ring, a thioether linkage, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [({[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetyl)amino](phenyl)acetate typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The imidazole ring can then be functionalized with isobutyl and methyl groups through various substitution reactions.
The thioether linkage is introduced by reacting the imidazole derivative with a suitable thiol compound under mild conditions. The final step involves the esterification of the resulting compound with methyl acetate in the presence of an acid catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl ({[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)(phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl ({[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)(phenyl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl [({[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetyl)amino](phenyl)acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The thioether linkage may also play a role in the compound’s reactivity and interaction with biological molecules . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like histidine, metronidazole, and clotrimazole share the imidazole ring structure and exhibit various biological activities.
Thioether-containing compounds: Compounds such as methionine and thioethers in certain drugs have similar thioether linkages.
Uniqueness
Methyl ({[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)(phenyl)acetate is unique due to its combination of an imidazole ring, thioether linkage, and ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
methyl 2-[[2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-12(2)10-15-13(3)20-19(21-15)26-11-16(23)22-17(18(24)25-4)14-8-6-5-7-9-14/h5-9,12,17H,10-11H2,1-4H3,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVVOJXMJSLNKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC(C2=CC=CC=C2)C(=O)OC)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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